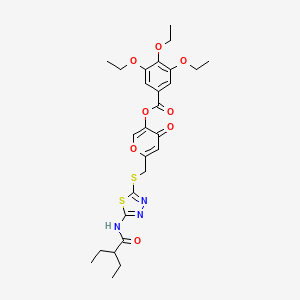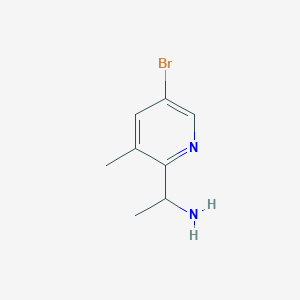
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
1-(5-Bromo-3-methylpyridin-2-yl)ethanamine and related compounds are valuable in the field of organometallic chemistry, particularly in the synthesis of palladium complexes. These complexes have shown high catalytic activities in ethylene dimerization, a process important in the chemical industry for producing higher-value products from ethylene gas. The synthesis involves condensation of appropriate aldehydes and amines, followed by reaction with palladium chloride, highlighting the versatility of these compounds in catalytic applications (Nyamato, Ojwach, & Akerman, 2015).
DNA Interaction and Anticancer Studies
Compounds structurally similar to this compound have been studied for their DNA binding capabilities and cytotoxic effects on cancer cell lines. For instance, Cu(II) complexes with tridentate ligands derived from pyridin-2-yl ethanamine derivatives have demonstrated significant DNA binding affinities, indicating potential applications in anticancer therapies. These complexes also exhibit nuclease activity, promoting DNA cleavage, which is a desirable mechanism for anticancer drugs. The cytotoxicity studies of these complexes against various cancer cell lines suggest their potential as therapeutic agents with low toxicity towards normal cells (Kumar et al., 2012).
Supramolecular Chemistry
The study of supramolecular assemblies, which are complexes formed from the organized arrangement of two or more molecules, has utilized derivatives of this compound. These studies focus on understanding molecular recognition, a process critical for the development of novel chemical sensors, catalysts, and drug delivery systems. The synthesis and analysis of such assemblies can shed light on the principles governing molecular interactions and the formation of complex structures (Varughese & Pedireddi, 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound have been employed in the synthesis of end-functional polymers. These polymers have diverse applications ranging from the creation of advanced materials with specific properties to their use in biomedical applications. The versatility of these compounds in polymer chemistry highlights their potential in designing new materials with tailored functionalities (Lutz, Börner, & Weichenhan, 2005).
Eigenschaften
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNIINIKFQBHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(isopropylthio)phenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2664914.png)
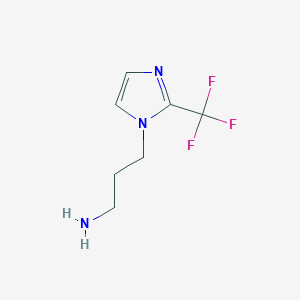
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2664918.png)
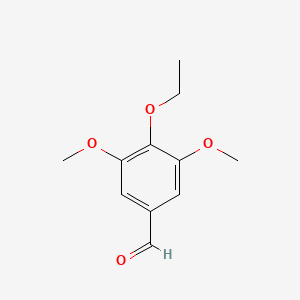

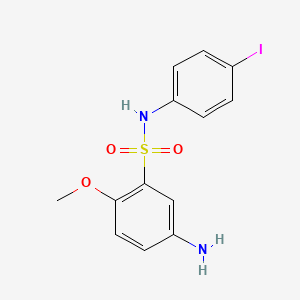
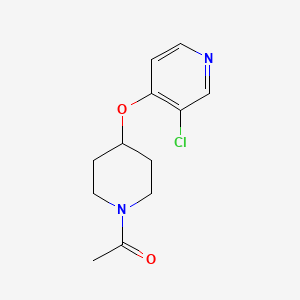
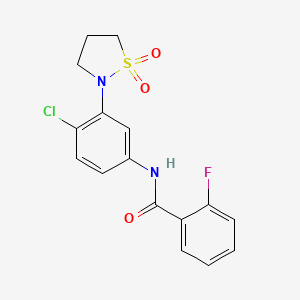
![5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2664928.png)
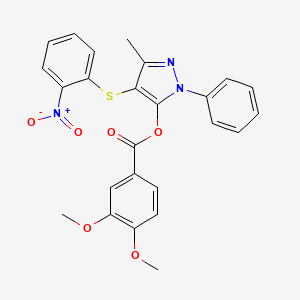
![2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2664930.png)
